2,6-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2,6-dimethoxybenzohydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzothiazoles.
Scientific Research Applications
2,6-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential anticonvulsant and anticancer activities.
Biological Studies: Studied for its interactions with molecular targets such as GABA receptors and sodium channels.
Industrial Applications: Potential use as a precursor for the synthesis of other biologically active benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA receptors, enhancing their inhibitory effects, which may contribute to its anticonvulsant properties. Additionally, it may interact with sodium channels, modulating their activity and affecting neuronal excitability .
Comparison with Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides
- 2-(2-(substituted)hydrazinyl)-1,3-benzothiazoles
Comparison: Compared to other benzothiazole derivatives, 2,6-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Biological Activity
2,6-Dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS No. 666213-36-1) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The molecular formula of this compound is C17H16N2O3S, with a molecular weight of approximately 328.39 g/mol. It has a predicted density of 1.316g/cm3 and a pKa of 8.88, indicating its weakly basic nature .
The compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets. The benzothiazole moiety is known for its role in medicinal chemistry, particularly in the development of anti-tubercular and anti-cancer agents.
1. Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 0.08μM to 9.2μM .
2. Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays indicated that certain derivatives can inhibit BChE activity significantly more than standard drugs like donepezil .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives, including the target compound.
Case Study 1: Anti-Aβ Aggregation
A study assessed the ability of related compounds to inhibit amyloid-beta (Aβ) aggregation, which is critical in Alzheimer's disease pathology. Compounds tested exhibited dose-dependent inhibition of Aβ aggregation with protective effects on SH-SY5Y neuronal cells against Aβ-induced toxicity .
Compound | Concentration (μM) | Inhibition Ratio (%) |
---|---|---|
Compound 9 | 10 | 45.5 ± 6.2 |
Compound 23 | 10 | 44.2 ± 3.3 |
Donepezil | 10 | 25.8 ± 6.2 |
Case Study 2: Anti-Tubercular Activity
Research on new benzothiazole derivatives demonstrated promising anti-tubercular activity against M. tuberculosis with MIC values as low as 0.08μg/mL. The structure-activity relationship indicated that modifications to the benzothiazole ring could enhance potency against this pathogen .
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
Compound A | 250 | 98 |
Compound B | 100 | 99 |
Properties
IUPAC Name |
2,6-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-6-4-9-13-15(10)18-17(24-13)20-19-16(21)14-11(22-2)7-5-8-12(14)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHNYUSQYKENPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.